Cas no 129585-50-8 (1H-Pyrazole, 3-methyl-1-phenyl-5-(trifluoromethyl)-)

1H-Pyrazole, 3-methyl-1-phenyl-5-(trifluoromethyl)- structure
129585-50-8 structure
Product Name:1H-Pyrazole, 3-methyl-1-phenyl-5-(trifluoromethyl)-
CAS No:129585-50-8
MF:C11H9F3N2
MW:226.197772741318
CID:1224082
PubChem ID:14668995
Update Time:2025-04-20

1H-Pyrazole, 3-methyl-1-phenyl-5-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 3-methyl-1-phenyl-5-(trifluoromethyl)-
    • 3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole
    • SCHEMBL3281219
    • AKOS024263850
    • TXGNHJSAPGTYFL-UHFFFAOYSA-N
    • 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
    • 129585-50-8
    • 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole
    • DTXSID10562821
    • DB-152028
    • Inchi: 1S/C11H9F3N2/c1-8-7-10(11(12,13)14)16(15-8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChI Key: PFGFMKWTUOABSR-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C)=NN1C1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 226.07187
  • Monoisotopic Mass: 226.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82

1H-Pyrazole, 3-methyl-1-phenyl-5-(trifluoromethyl)- Related Literature

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